
5-Bromo-9-hydroxy-1H-phenalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-9-hydroxy-1H-phenalen-1-one: is a chemical compound with the molecular formula C13H7BrO2 . It is a derivative of phenalenone, characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 9th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-9-hydroxy-1H-phenalen-1-one typically involves the bromination of 9-hydroxy-1H-phenalen-1-one. One common method is the Negishi coupling reaction , which involves the reaction of this compound with a suitable organozinc reagent . The reaction conditions often include the use of a palladium catalyst and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-Bromo-9-hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-bromo-9-oxo-1H-phenalen-1-one.
Reduction: Formation of 9-hydroxy-1H-phenalen-1-one.
Substitution: Formation of various substituted phenalenones, depending on the nucleophile used.
科学的研究の応用
5-Bromo-9-hydroxy-1H-phenalen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in photodynamic therapy due to its ability to generate singlet oxygen.
作用機序
The mechanism of action of 5-Bromo-9-hydroxy-1H-phenalen-1-one, particularly in photodynamic therapy, involves the generation of singlet oxygen upon exposure to light. This singlet oxygen can cause damage to cellular components, leading to cell death. The compound’s molecular targets include cellular membranes and nucleic acids, which are susceptible to oxidative damage .
類似化合物との比較
Similar Compounds
- 9-Hydroxy-1H-phenalen-1-one
- 3-Hydroxy-1H-phenalen-1-one
- 6-Hydroxy-1H-phenalen-1-one
- 2-Hydroxy-9-phenyl-1H-phenalen-1-one
Uniqueness
5-Bromo-9-hydroxy-1H-phenalen-1-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The bromine atom allows for further functionalization through substitution reactions, while the hydroxyl group contributes to its photodynamic properties .
特性
CAS番号 |
10505-84-7 |
|---|---|
分子式 |
C13H7BrO2 |
分子量 |
275.10 g/mol |
IUPAC名 |
5-bromo-9-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H7BrO2/c14-9-5-7-1-3-10(15)13-11(16)4-2-8(6-9)12(7)13/h1-6,15H |
InChIキー |
HMCIFXJZUWVEGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=O)C=CC3=C2C1=CC(=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


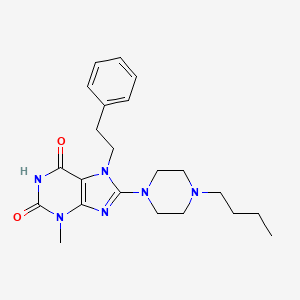
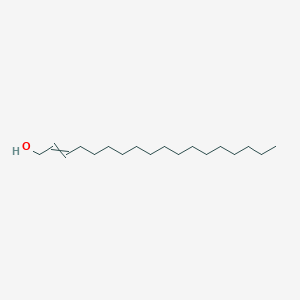
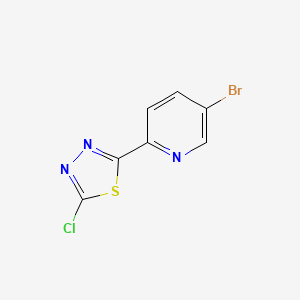
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)
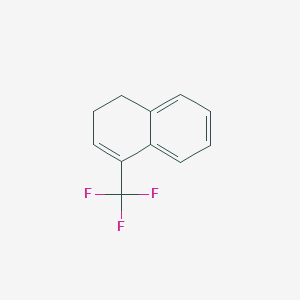
![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)
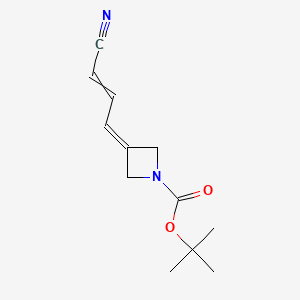
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
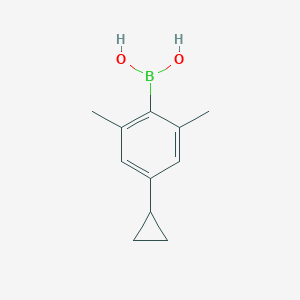

![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)


![9-(4-ethoxyphenyl)-1-methyl-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14086572.png)
